molecular formula C11H7N3O3 B1436581 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid CAS No. 1181458-88-7

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid

Numéro de catalogue: B1436581
Numéro CAS: 1181458-88-7
Poids moléculaire: 229.19 g/mol
Clé InChI: IINFFIDJUYJSOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid (CAS 3945-78-6) is a high-value pyrazolo[1,5-a]quinazoline scaffold that serves as a key synthetic intermediate and promising pharmacophore in medicinal chemistry research . This compound is part of a class of molecules being actively investigated as modulators of the GABAA receptor, a primary inhibitory neurotransmitter receptor in the mammalian brain . Research indicates that pyrazolo[1,5-a]quinazoline derivatives can act at the benzodiazepine binding site of the GABAA receptor, making them relevant for studying neurological pathways and potential therapeutic applications . Concurrently, this chemical scaffold has demonstrated significant potential in immunology and inflammation research. Recent studies show that related pyrazolo[1,5-a]quinazoline compounds exhibit potent anti-inflammatory activity by inhibiting LPS-induced NF-κB transcriptional activity in human immune cells, suggesting a mechanism involving the modulation of key inflammatory signaling pathways . Furthermore, pharmacophore mapping and molecular modeling studies suggest that these compounds may function as ligands for mitogen-activated protein kinases (MAPKs), including JNK3, ERK2, and p38α, which are critical targets in the inflammatory response . With the molecular formula C11H7N3O3, this compound offers researchers a versatile core structure for developing novel bioactive molecules targeting the central nervous system and inflammatory diseases . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-10-6-3-1-2-4-8(6)14-9(13-10)7(5-12-14)11(16)17/h1-5H,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINFFIDJUYJSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Halogenation and Suzuki Coupling

  • Halogenation: The pyrazoloquinazoline core is selectively halogenated at position 3 using bromine or N-iodosuccinimide (NIS) to yield 3-bromo or 3-iodo derivatives.
  • Suzuki Coupling: These halogenated intermediates undergo Suzuki cross-coupling with various boronic acids to introduce (hetero)aryl groups at position 3.

However, attempts to directly obtain 3-carbonyl derivatives via Suzuki coupling sometimes fail due to side reactions such as carbonyl elimination and undesired aryl-aryl coupling.

Friedel–Crafts Acylation via Acyl Chloride Intermediate

To overcome limitations in direct coupling, the 3-carboxylic acid group is converted into an acyl chloride intermediate using reagents like thionyl chloride (SOCl2) or trichloroacetonitrile (Cl3CCN) with triphenylphosphine (PPh3). The acyl chloride then undergoes Friedel–Crafts acylation with the appropriate (hetero)aryl compound to yield the desired 3-acyl derivatives.

Reduction and Aromatization Steps

  • Reduction of lactam functions with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is used to transform intermediates to the desired oxidation state.
  • Aromatization of the pyrazoloquinazoline ring system is achieved by catalytic dehydrogenation using palladium on carbon (Pd/C) under reflux conditions.

Detailed Synthetic Sequence Example

A representative synthetic sequence for 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid and derivatives is as follows:

Step Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Condensation and Cyclization 2-hydrazinobenzoic acid + propanenitrile, heating Pyrazoloquinazoline scaffold with COOH at C3 Direct scaffold formation
2 Halogenation Br2 or NIS 3-bromo or 3-iodo pyrazoloquinazoline Selective halogenation at position 3
3 Suzuki Coupling Boronic acid, Pd catalyst, base 3-(hetero)aryl substituted pyrazoloquinazoline Efficient for aryl derivatives; limited for carbonyls
4 Acyl Chloride Formation SOCl2 or Cl3CCN + PPh3 3-acyl chloride intermediate Precursor for Friedel–Crafts acylation
5 Friedel–Crafts Acylation (Hetero)aryl compound, Lewis acid catalyst 3-acyl substituted pyrazoloquinazoline Yields 3-carbonyl derivatives
6 Reduction LiAlH4 in THF Reduced lactam intermediates Prepares for further functionalization
7 Aromatization Pd/C catalyst, reflux in toluene Aromatic pyrazoloquinazoline derivatives Final ring system aromatization

Research Findings and Optimization Notes

  • Yield Considerations: The best yields for Suzuki coupling were obtained starting from 3-iodo derivatives rather than 3-bromo analogs.
  • Demethylation: Demethylation of methoxy-substituted intermediates to hydroxyl derivatives can be performed with hydrobromic acid (HBr) or phosphoric acid (H3PO4), with the latter providing improved reaction times and yields.
  • Hydrolysis: Hydrolysis of ethyl esters to carboxylic acids is typically achieved using concentrated hydrochloric acid (HCl) or phosphoric acid (H3PO4).
  • Functional Group Tolerance: The synthetic routes tolerate various substituents at the 8-position (oxygen or nitrogen functions), allowing for structural diversity and biological activity tuning.
  • Limitations: Direct Suzuki coupling to introduce carbonyl groups at position 3 often fails due to side reactions; hence, the Friedel–Crafts acylation route via acyl chlorides is preferred for such derivatives.

Summary Table of Preparation Routes

Preparation Method Key Reagents/Conditions Advantages Limitations
Direct condensation and cyclization Hydrazinobenzoic acid + nitriles Straightforward; direct COOH introduction Limited to suitable nitrile substrates
Halogenation + Suzuki coupling Br2/NIS; boronic acids; Pd catalyst Versatile for aryl substitution Poor for carbonyl derivatives
Acyl chloride formation + Friedel–Crafts SOCl2 or Cl3CCN + PPh3; Lewis acid Effective for 3-acyl derivatives Requires additional steps
Reduction and aromatization LiAlH4; Pd/C catalyst Converts intermediates to desired forms Sensitive to reaction conditions

Analyse Des Réactions Chimiques

Types of Reactions

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce partially or fully reduced compounds with modified functional groups.

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]quinazoline derivatives, including 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid. In a screening of 80 compounds, several derivatives exhibited significant inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. Notably, two compounds demonstrated IC50 values less than 50 µM, indicating strong anti-inflammatory activity. These compounds were found to interact with mitogen-activated protein kinases (MAPKs), such as ERK2 and JNK3, which are crucial in inflammatory signaling pathways .

Table 1: Summary of Anti-Inflammatory Activity

CompoundIC50 (µM)Target MAPK
13i<50ERK2
16<50JNK3

GABA Receptor Modulation

Another significant application of pyrazolo[1,5-a]quinazoline derivatives is their role as modulators of the GABA_A receptor. Research has shown that certain derivatives can effectively modulate this receptor, which is crucial for neurotransmission and has implications in treating anxiety and other neurological disorders. The electrophysiological screening of these compounds revealed that several exhibited promising interactions with the GABA_A receptor, leading to variations in chloride ion currents .

Table 2: GABA Receptor Modulators

CompoundPosition of SubstitutionActivity
6d8-positionModulator
8a8-positionModulator
148-positionModulator

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical transformations that allow for the introduction of different functional groups at specific positions on the pyrazoloquinazoline scaffold. This flexibility in synthesis enables researchers to explore the structure-activity relationships (SAR) that dictate the biological activity of these compounds.

Table 3: Synthetic Pathways for Derivatives

StepReaction TypeResulting Compound
1CondensationIntermediate A
2CyclizationIntermediate B
3FunctionalizationFinal Product

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[1,5-a]quinazolines in various therapeutic contexts:

  • Case Study on Anti-Inflammatory Effects : A study identified specific derivatives that not only inhibited NF-κB activity but also showed reduced levels of pro-inflammatory cytokines in vitro.
  • Case Study on Neurological Applications : Compounds were tested in animal models for their anxiolytic effects through modulation of GABA_A receptors, demonstrating significant behavioral changes consistent with reduced anxiety levels.

Mécanisme D'action

The mechanism of action of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These interactions can modulate various cellular processes, including inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Structural Features

The compound’s unique pyrazoloquinazoline framework distinguishes it from other heterocyclic systems. Key analogues and their structural differences include:

Compound Name Core Structure Substituents/Modifications Key Features
5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid Pyrazole fused to quinazoline Carboxylic acid at C3; ketone at C5 Rigid planar structure; high polarity
Pyrazolo[1,5-a]pyrimidine-3-carboxylate esters () Pyrazole fused to pyrimidine Ethyl ester at C3; ketone at C5 Reduced aromaticity; ester improves lipophilicity
[1,2,3]Triazolo[1,5-a]quinazoline-3-carboxylate () Triazole fused to quinazoline Ethyl ester at C3; thione at C5 Increased electron density; sulfur enhances reactivity
Pyrazolo[4,3-c]pyridine derivatives () Pyrazole fused to pyridine Quinolin-3-yl and phenyl groups Extended conjugation; bulky substituents

Key Observations :

  • The quinazoline ring in the parent compound provides greater aromatic stabilization compared to pyrimidine or pyridine analogues.
  • Carboxylic acid substituents enhance solubility and hydrogen-bonding capacity, whereas esters (e.g., ethyl groups) improve membrane permeability .

Comparison :

  • The parent compound’s synthesis requires harsh conditions (e.g., refluxing HCl/AcOH), whereas pyrazolo[1,5-a]pyrimidines are synthesized efficiently via one-pot reactions .
  • Bulky substituents (e.g., quinolin-3-yl in ) reduce yields due to steric hindrance .

Physical and Analytical Data

Compound Melting Point (°C) Molecular Formula Elemental Analysis (Calcd/Found)
This compound Not reported C12H8N4O3 C: 57.14; H: 3.20; N: 22.21 (theoretical)
Ethyl 5-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylate () Not reported C10H9N3O3 CAS: 1026456-01-8
[1,2,3]Triazolo[1,5-a]quinazoline-3-carboxylate () 171 C12H10N4O2S Molar mass: 274.3 g/mol
Pyrazolo[4,3-c]pyridine derivative (7f, ) 248–251 C24H18N4O3 C: 70.23/70.09; H: 4.42/4.41; N: 13.65/13.69

Insights :

  • The triazoloquinazoline derivative exhibits a higher melting point (171°C) due to sulfur-induced crystallinity .
  • Elemental analysis of compound 7f () confirms high purity, critical for pharmacological studies .

Activité Biologique

5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets, including GABA receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H11N3O3C_{13}H_{11}N_3O_3 with a molecular weight of approximately 229.19 g/mol. The compound features a pyrazoloquinazoline core, which is known for its diverse biological activities.

Research indicates that 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline derivatives act primarily as modulators of the GABAA receptor. These receptors are critical for inhibitory neurotransmission in the central nervous system. The modulation can occur through various mechanisms:

  • Agonistic Activity : Certain derivatives enhance the receptor's response to GABA.
  • Antagonistic Activity : Some compounds can inhibit the effects of full agonists like lorazepam, indicating a potential role in counteracting sedative effects.

Table 1: Biological Activity of 5-Oxo-1H,5H-pyrazolo[1,5-a]quinazoline Derivatives

Compound IDActivity TypeConcentration (µM)Effect on GABA Receptor
18Agonist100Enhanced Cl⁻ current
19Null Modulator-No significant effect
20Antagonist1Abolished Cl⁻ current

Case Studies

  • GABAA Receptor Modulation :
    In a study examining the effects of various pyrazolo[1,5-a]quinazoline derivatives on GABAA receptors expressed in Xenopus laevis oocytes, it was found that certain compounds significantly modulated receptor activity. For instance, compound 18 acted as an agonist at high concentrations while compound 20 demonstrated antagonistic properties against lorazepam-induced currents .
  • Neuropharmacological Effects :
    Another study focused on the neuropharmacological implications of these compounds highlighted their potential in treating anxiety and seizure disorders. The ability to fine-tune GABAA receptor activity suggests therapeutic avenues for conditions characterized by dysregulated inhibitory signaling .

Research Findings

Recent research has expanded on the synthesis and characterization of various derivatives of this compound. Notably:

  • Synthesis : New synthetic routes have been developed to obtain derivatives with enhanced biological activity.
  • Electrophysiological Studies : These studies confirmed the modulation effects on GABA receptors through direct measurement of chloride ion currents .

Q & A

Q. What are the common synthetic routes for 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid?

A water-mediated synthesis involves reacting methyl 2-bromobenzoate with 1H-pyrazol-5-amine in the presence of Cs₂CO₃ and CuI as a catalyst at 100°C under nitrogen. The reaction proceeds via cyclization, followed by extraction with ethyl acetate and purification via column chromatography (petroleum ether/ethyl acetate, 3:1) . Alternative methods include domino one-pot reactions using ethyl 5-amino-1H-pyrazole-4-carboxylate, 1,3-dicarbonyl compounds, and aromatic aldehydes, yielding functionalized pyrazoloquinazolines in high purity after filtration .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, 1H^1H NMR (400 MHz, DMSO-d₆) of a derivative shows peaks at δ 7.56 (t, J = 8.0 Hz), 8.30 (s, 1H), and 13.29 (s, 1H), while HRMS confirms the molecular ion [M+H]⁺ at 211.0628 (calculated 211.0620) . Carbonyl stretching in IR and UV-Vis absorption bands further validate structural features.

Q. What are the key physicochemical properties of this compound?

The compound is a solid with a high melting point (~237°C) . It exhibits limited solubility in polar aprotic solvents but improved solubility in DMSO or DMF. Stability studies under varying humidity and temperature conditions are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Catalyst screening is critical. For example, CeCl₃·7H₂O (30 mol%) achieves 75% yield in cyclization reactions, outperforming AcOH (44%) or Sc(OTf)₃ (51%) . Temperature optimization (e.g., 100°C for 60–120 minutes under reflux) and solvent polarity (polar protic vs. aprotic) also influence reaction efficiency .

Q. What computational approaches are used to predict biological activity?

Molecular docking studies against target proteins (e.g., COVID-19 main protease) evaluate binding affinity. Key parameters include docking scores (e.g., ∆G values), hydrogen-bond interactions, and hydrophobic complementarity. Pyrazoloquinazoline derivatives show potential due to their planar aromatic systems, which mimic ATP-binding motifs in kinases .

Q. How to design derivatives for improved bioactivity?

Introducing substituents like dialkylaminoalkoxy groups at position 5 enhances solubility and target engagement. For example, 5-(N,N-dialkylaminoalkoxy)-3-(4-substitutedphenyl) derivatives are synthesized via Mitsunobu reactions using DEAD and PPh₃ in THF . Structure-activity relationship (SAR) studies correlate electronic effects (e.g., electron-withdrawing groups) with antimicrobial or kinase-inhibitory activity .

Q. What green chemistry strategies apply to its synthesis?

Water-mediated reactions reduce environmental impact. For instance, using H₂O as a solvent with CuI/Cs₂CO₃ eliminates organic solvents, achieving 70–75% yields . Microwave-assisted synthesis and recyclable catalysts (e.g., CeCl₃·7H₂O) further align with sustainable practices .

Q. How to resolve contradictions in biological data across studies?

Cross-validate in vitro and in silico results. For example, discrepancies in NO release from diazen-1-ium-1,2-diolate derivatives are resolved by adjusting pH or redox conditions . Reproducibility checks under standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 2
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.